molecular formula C17H15FN6O3 B1663884 Tedizolid CAS No. 856866-72-3

Tedizolid

カタログ番号: B1663884
CAS番号: 856866-72-3
分子量: 370.3 g/mol
InChIキー: XFALPSLJIHVRKE-GFCCVEGCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Structural Modifications

Tedizolid’s molecular structure differs from linezolid in two key ways:

  • D-ring substitution : Enhances hydrogen bonding with the 23S rRNA of bacterial ribosomes, improving potency .

  • Hydroxymethyl group : Replaces the acetamide group, reducing steric hindrance and improving activity against cfr-resistant strains .

Feature Linezolid This compound
Ribosomal bindingModerate affinityStronger due to D-ring
Resistance profileSusceptible to cfrEffective against cfr
SolubilityLowerHigher (phosphate group)

Decomposition Reactions

This compound undergoes esterase-mediated hydrolysis in vivo, producing its active metabolite this compound M1 . The reaction is:
This compoundEsteraseThis compound M1\text{this compound} \xrightarrow{\text{Esterase}} \text{this compound M1}
This pathway accounts for its pharmacokinetic profile, with 82% excreted via feces and 18% via urine .

Pharmacokinetic Implications

This compound’s metabolism and excretion are governed by:

  • Half-life : ~12 hours

  • Clearance : 6.9 L/hr (oral single dose)

  • Protein binding : 70–90%

Parameter Value
Oral bioavailability~91%
Volume of distribution67–80 L
Metabolic pathwayHepatic ester hydrolysis

Key Reaction Mechanisms

The Suzuki coupling mechanism involves oxidative addition and transmetalation steps :

  • Palladium activation : Pd(0) → Pd(II) via oxidative addition

  • Boronate transmetalation : Transfer of aryl group from boronate to palladium

  • Reductive elimination : Formation of carbon-carbon bond

This compound’s chemical synthesis and metabolic pathways underscore its enhanced clinical utility compared to earlier oxazolidinones. Structural optimizations enable improved ribosomal targeting and resistance profiles, while its prodrug formulation ensures bioavailability .

科学的研究の応用

Clinical Efficacy

Clinical Trials and Studies

  • Phase III Trials : The ESTABLISH-1 and ESTABLISH-2 trials compared tedizolid phosphate (200 mg once daily for 6 days) to linezolid (600 mg twice daily for 10 days). Results indicated non-inferiority in clinical outcomes, with sustained response rates of 69.3% for this compound versus 71.9% for linezolid at the end of treatment .
  • Real-World Evidence : A study involving 81 patients treated with this compound for various off-label indications (e.g., osteomyelitis, respiratory infections) reported a favorable clinical outcome in 75.3% of cases. Adverse effects were minimal, with only 11.1% of patients experiencing treatment-related complications .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : The absolute oral bioavailability is approximately 91%, with consistent pharmacokinetic profiles observed in both oral and intravenous administration routes .
  • Tissue Penetration : this compound achieves high tissue concentrations, particularly in pulmonary tissues, suggesting potential efficacy in treating respiratory infections .
Pharmacokinetic Parameter Value
Oral Bioavailability~91%
Protein Binding~90%
Peak Plasma Concentration1.2-5.1 µg/ml
Half-lifeApproximately 12 hours

Safety Profile

This compound's safety profile is generally favorable compared to linezolid:

  • Adverse Events : In clinical studies, the incidence of adverse events was lower than that observed with linezolid, particularly concerning hematological issues .
  • Long-term Use : Data from long-term use indicate low rates of adverse effects, reinforcing this compound's potential for extended treatment regimens without significant toxicity .

Case Studies

  • Case Study on Osteomyelitis : A patient with chronic osteomyelitis previously treated unsuccessfully with linezolid showed significant improvement after switching to this compound. The patient tolerated the medication well over a prolonged period without notable adverse effects.
  • Prosthetic Joint Infections : In another case involving prosthetic joint infections, this compound was effective in managing infection while minimizing the risk of adverse reactions associated with prolonged antibiotic therapy.

類似化合物との比較

テジゾリドは、別のオキサゾリジノン系抗生物質であるリネゾリドと比較されることがよくあります。 両方の化合物は作用機序が類似していますが、テジゾリドはより強力で、半減期が長くなっています テジゾリドはまた、リネゾリドと比較して、血液学的副作用が少なく、安全性プロファイルが優れています 。その他の類似化合物としては、以下のようなものがあります。

テジゾリドは、その高い効力、優れた安全性プロファイル、耐性菌株に対する有効性において独自の特性を備えており、オキサゾリジノン系抗生物質の貴重な選択肢となっています .

生物活性

Tedizolid is a novel oxazolidinone antibiotic that has garnered attention for its efficacy against various Gram-positive bacteria, particularly in the treatment of acute bacterial skin and skin structure infections (ABSSSI). This article delves into the biological activity of this compound, discussing its mechanism of action, pharmacokinetics, and clinical efficacy supported by relevant case studies and research findings.

This compound functions primarily as a bacteriostatic agent , inhibiting bacterial protein synthesis. It achieves this by binding to the 23S ribosomal RNA of the 50S ribosomal subunit, which prevents the formation of the 70S initiation complex necessary for protein synthesis. This mechanism is similar to that of linezolid but is enhanced by the unique D-ring structure of this compound, which facilitates stronger binding and potentially contributes to its in vivo bactericidal activity observed in some animal models .

Pharmacokinetics

This compound is administered as a prodrug, this compound phosphate, which enhances its solubility and bioavailability. Upon oral administration, this compound phosphate is rapidly converted to active this compound by alkaline phosphatases in the intestinal lining. The bioavailability of a single oral dose (200 mg) is approximately 91.5% . The pharmacokinetic profile indicates a two-compartment model with sigmoidal absorption and linear elimination. Notably, plasma protein binding ranges from 78% in dogs to 97.7% in rats, with human binding at approximately 84.6% .

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, most notably the Phase 3 ESTABLISH trials, which compared its efficacy to linezolid in treating ABSSSI. Results indicated that this compound was non-inferior to linezolid, demonstrating similar clinical cure rates while offering advantages such as once-daily dosing and a favorable safety profile .

Table 1: Summary of Key Clinical Trials

Study NameDesignComparatorPopulationOutcome
ESTABLISH-1Phase 3 Randomized ControlLinezolidAdults with ABSSSINon-inferior efficacy
ESTABLISH-2Phase 3 Randomized ControlLinezolidAdults with ABSSSISimilar safety profile
OASIS-2Oral Administration StudyLinezolidAdults with ABSSSIPositive efficacy results

Case Studies

  • Case Study: Treatment of MRSA Infections
    A study reported successful treatment outcomes using this compound in patients with methicillin-resistant Staphylococcus aureus (MRSA) infections. Patients exhibited significant clinical improvement within days of initiating therapy, highlighting this compound's effectiveness against resistant strains .
  • Case Study: Pediatric Use
    In pediatric populations, this compound has shown promise due to its favorable dosing schedule and safety profile. A case series indicated rapid resolution of skin infections without significant adverse effects, suggesting its potential for broader use in younger patients .

Resistance Profile

This compound exhibits activity against various resistant Gram-positive organisms, including those resistant to linezolid. Its unique mechanism and structural modifications contribute to overcoming some resistance mechanisms seen with older antibiotics . The compound has demonstrated effectiveness against strains with high-level resistance profiles, making it a valuable option in an era of increasing antibiotic resistance.

特性

IUPAC Name

(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFALPSLJIHVRKE-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10234975
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Despite renewed efforts to combat the spread of antimicrobial resistance, multidrug-resistant organisms, including gram-positive bacteria such as methicillin-resistant _Staphylococcus aureus_, remain a threat. Oxazolidinones represent a relatively new class of antibacterials inhibiting protein synthesis that is generally capable of overcoming resistance to other bacterial protein synthesis inhibitors. Protein synthesis involves the action of ribosomes, multi-subunit complexes composed of both protein and ribosomal RNA (rRNA) substituents. Translocation along the length of a messenger RNA and concomitant protein synthesis involves the action of the A, P, and E sites of the peptidyltransferase centre (PTC), which accepts charged aminoacyl-tRNAs and catalyzes the formation of peptide bonds between them. The bacterial 70S ribosome comprises a small (30S) and a large (50S) subunit. Early studies into the mechanism of action of oxazolidinone antibiotics suggested that they inhibit a step in the initiation of protein synthesis. However, this mechanism was inconsistent with mapped resistance mutations, and later studies involving cross-linking and direct structural determination of the binding site revealed that oxazolidinones, including both [linezolid] and tedizolid, bind in the A site of the PTC by interacting with the 23S rRNA component. The structural studies also revealed that oxazolidinone binding alters the conformation of a conserved nucleotide in the 23S rRNA (U2585 in _Escherichia coli_), which renders the PTC non-productive for peptide bond formation. Hence, tedizolid exerts its effect through inhibiting bacterial protein synthesis.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

856866-72-3
Record name Tedizolid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856866-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tedizolid [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856866723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14569
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tedizolid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10234975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5R)-3-[3-fluoro-4-[6-(2-methyl-1,2,3,4-tetrazol-5-yl)pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TEDIZOLID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97HLQ82NGL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tedizolid
Reactant of Route 2
Reactant of Route 2
Tedizolid
Reactant of Route 3
Reactant of Route 3
Tedizolid
Reactant of Route 4
Reactant of Route 4
Tedizolid
Reactant of Route 5
Reactant of Route 5
Tedizolid
Reactant of Route 6
Reactant of Route 6
Tedizolid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。